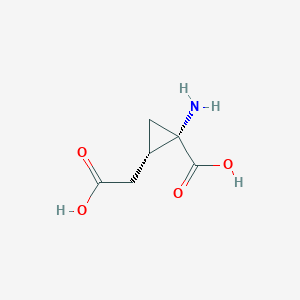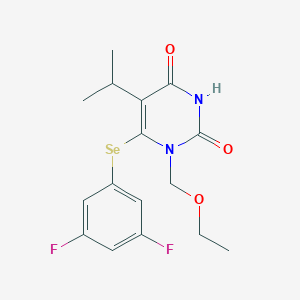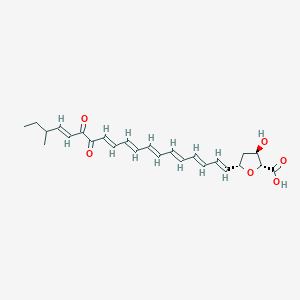![molecular formula C9H7BrF3NO2 B070678 N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-18-9](/img/structure/B70678.png)
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide involves multiple steps, including bromination, acetylation, and the introduction of the trifluoromethoxy group. Various methodologies have been developed to optimize the yield and purity of this compound. For instance, some researches have explored the synthesis of related compounds through reactions involving chlorotrimethylsilane for silylation, demonstrating the versatility of methods for introducing functional groups to the phenyl ring (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the compound's geometric parameters, including bond lengths and angles, and provide insights into its stereochemistry. For example, studies on related compounds have utilized X-ray diffraction to determine crystalline structures, highlighting the impact of substituents on the overall molecular configuration (Boechat et al., 2011).
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Assessment of Derivatives : A study demonstrated the synthesis of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide derivatives using microwave-assisted techniques. These derivatives exhibit significant antimicrobial activity, particularly against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).
Potential Pesticides : Derivatives of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide have been characterized as potential pesticides. Their structures were determined through X-ray powder diffraction, highlighting their potential in the development of new pesticides (Olszewska et al., 2008).
Halogen Bonding in Derivatives : Research on derivatives of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide focused on hydrogen, stacking, and halogen bonding, contributing to a better understanding of non-covalent interactions in crystal structures. This research has implications for molecular design in pharmaceuticals (Gouda et al., 2022).
Antimicrobial and Hemolytic Activity : Another study synthesized derivatives and evaluated their antimicrobial and hemolytic activities, suggesting their potential use in medical applications (Gul et al., 2017).
Safety And Hazards
Orientations Futures
The future directions for “N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide” and similar compounds lie in overcoming the challenges associated with the trifluoromethoxylation reaction . The development of new trifluoromethoxylation reagents and strategies to stabilize the trifluoromethoxide anion could open up new possibilities for the synthesis of these compounds .
Propriétés
IUPAC Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHWWZMWTUTJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371345 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide | |
CAS RN |
175278-18-9 | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Bromo-2'-(trifluoromethoxy)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



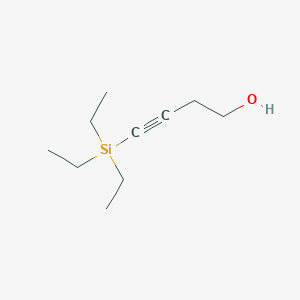
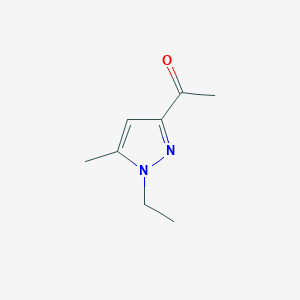
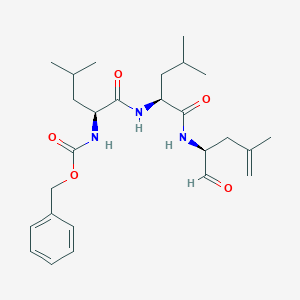
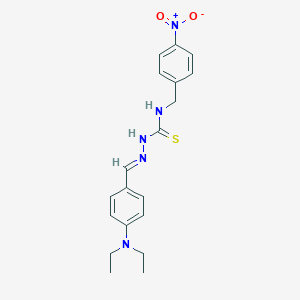
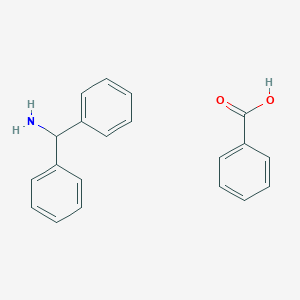
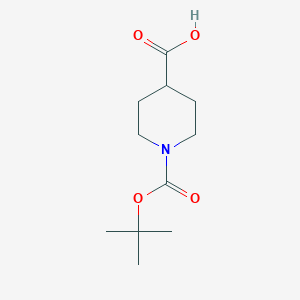
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
